Naphthalen-2-yl(piperidin-1-yl)methanone
Overview
Description
“1-(2-naphthoyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . A variety of methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-(2-naphthoyl)piperidine” would include a piperidine ring attached to a 2-naphthoyl group.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperidine is a colorless liquid with a density of 0.862 g/mL. It has a melting point of -7 °C and a boiling point of 106 °C. It is miscible with water .Scientific Research Applications
Pharmacological Applications
Sigma Receptor Binding and Antiproliferative Activity : N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives of methylpiperidines, closely related to 1-(2-naphthoyl)piperidine, have been explored for their affinity and selectivity for sigma(1) and sigma(2) receptors. Compound 31 was found to be a potent sigma(1) ligand with significant selectivity, showing potential as a tool for PET experiments. Moreover, compounds like 26, 28, 31, and 33 demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a potential role in tumor research and therapy (Berardi et al., 2005).
Novel Piperidinyl-Substituted Naphthoquinone Compounds : Piperidinyl-substituted naphthoquinone compounds have been synthesized and evaluated for their antibacterial and antifungal activity. These compounds represent a potential area of research in the development of new antimicrobial agents (Ibiş et al., 2015).
Organic Chemistry and Synthesis
Asymmetric Photocycloaddition : N-(2-Methoxy-1-naphthoyl)piperidine, which bears structural similarities to 1-(2-naphthoyl)piperidine, has been used in chiral crystals for asymmetric photocycloaddition reactions with dienes. This application is significant in the field of organic synthesis, demonstrating the use of chiral molecular conformation derived from these crystals (Sakamoto et al., 2011).
Synthesis of Piperidine-Fused Compounds : Reactions involving compounds related to 1-(2-naphthoyl)piperidine have led to the formation of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine. These reactions highlight the compound's role in the synthesis of complex organic molecules with potential pharmacological applications (Csütörtöki et al., 2012).
Material Science
- Fluorescent pH Sensors : 4-Piperidine-naphthalimide derivatives, similar to 1-(2-naphthoyl)piperidine, have been synthesized and studied for their fluorescence properties. Some derivatives exhibit fluorescence quenching and red shift in acidic conditions due to intramolecular hydrogen bonding, making them useful as fluorescent pH sensors (Cui et al., 2004).
Mechanism of Action
While specific information on the mechanism of action of “1-(2-naphthoyl)piperidine” was not found, piperidine derivatives are known to have various pharmacological effects. For instance, piperine, a piperidine derivative, has been shown to have therapeutic potential against various cancers by regulating crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research on this medicinally active basic nucleus is required as they possess multi-functional properties .
Properties
IUPAC Name |
naphthalen-2-yl(piperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(17-10-4-1-5-11-17)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWWOHTZDKWLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287936 | |
Record name | 2-Naphthalenyl-1-piperidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26163-43-9 | |
Record name | 2-Naphthalenyl-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26163-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenyl-1-piperidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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